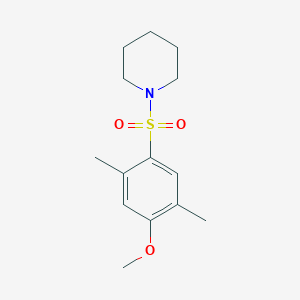
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, also known as DPCPX, is a highly selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.
Wirkmechanismus
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor site, preventing the binding of adenosine and blocking its effects. This results in a decrease in the inhibitory effect of adenosine on neurotransmitter release.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to have a number of biochemical and physiological effects. It has been found to reduce the frequency and duration of epileptic seizures, improve cognitive function, and reduce the risk of cardiovascular disease. It has also been shown to have neuroprotective effects, reducing the risk of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in lab experiments include its high selectivity for adenosine A1 receptors, its well-established mechanism of action, and its ability to produce consistent and reproducible results. However, its limitations include its high cost and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research involving 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another potential direction is the investigation of the therapeutic potential of 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in the treatment of neurodegenerative disorders. Additionally, there is ongoing research into the development of more selective and potent adenosine A1 receptor antagonists.
Synthesemethoden
The synthesis of 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether involves a series of chemical reactions starting from 2,5-dimethyl-4-nitrophenol and 1-piperidinesulfonyl chloride. The final product is obtained through a reaction with sodium hydride and methyl iodide.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is used in scientific research to investigate the role of adenosine A1 receptors in various physiological and biochemical processes. It has been shown to be effective in the study of cardiovascular diseases, epilepsy, and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C14H21NO3S |
|---|---|
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-10-14(12(2)9-13(11)18-3)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
NUSDJXOQJGBIIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
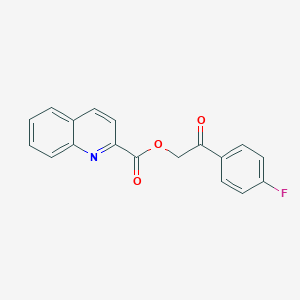
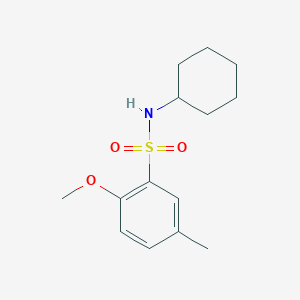

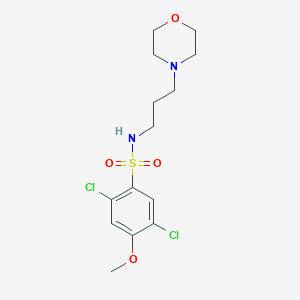
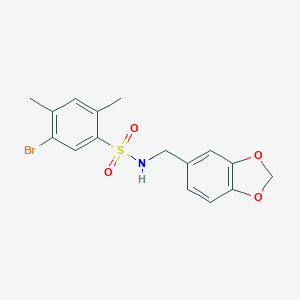


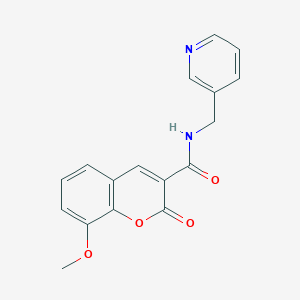
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)